molecular formula C17H17N5O B2641538 N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide CAS No. 2034463-01-7

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide

Cat. No.: B2641538
CAS No.: 2034463-01-7
M. Wt: 307.357
InChI Key: BUCZQJKREZPWRM-UHFFFAOYSA-N
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Description

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide: is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a pyrazole ring, a pyridine ring, and an acetamide group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide typically involves multi-step organic reactions. One common method includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone under acidic conditions.

    Attachment of the pyridine ring: The pyrazole derivative is then reacted with a pyridine aldehyde in the presence of a base to form the desired intermediate.

    Formation of the acetamide group: The intermediate is then reacted with an acetic anhydride or acetyl chloride to introduce the acetamide functionality.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the pyridine ring, potentially converting it to a piperidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated products.

Scientific Research Applications

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(pyridin-4-yl)acetamide
  • N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(pyridin-2-yl)acetamide

Uniqueness

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide is unique due to its specific arrangement of functional groups, which may confer distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-2-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O/c1-22-16(4-6-21-22)15-7-14(10-19-12-15)11-20-17(23)8-13-3-2-5-18-9-13/h2-7,9-10,12H,8,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUCZQJKREZPWRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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